molecular formula C21H24N2O2 B11078156 6-methoxy-2,2,4-trimethyl-N-(4-methylphenyl)quinoline-1(2H)-carboxamide

6-methoxy-2,2,4-trimethyl-N-(4-methylphenyl)quinoline-1(2H)-carboxamide

Cat. No.: B11078156
M. Wt: 336.4 g/mol
InChI Key: SALYKNZJMPNERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2,2,4-trimethyl-N-(4-methylphenyl)quinoline-1(2H)-carboxamide is a synthetic quinoline derivative of significant interest for pharmacological and biochemical research. This compound is part of a class of molecules being investigated for their potential to modulate key biological pathways. Quinoline-carboxamide derivatives have been identified as a promising scaffold for the development of receptor antagonists. Specifically, structurally related compounds have demonstrated potent and selective antagonistic activity at the P2X7 receptor (P2X7R) . The P2X7 receptor is a key mediator in the pathological conditions of various cancers and is overexpressed in breast, prostate, and colon cancers, among others . Antagonists of this receptor can inhibit ATP-induced calcium mobilization and have shown promising anti-proliferative and pro-apoptotic effects in cellular models, suggesting their potential in anti-cancer drug development . Furthermore, structurally similar tetrahydroquinoline compounds have exhibited notable neuroprotective properties in experimental models. Research indicates that these analogs can alleviate oxidative stress and reduce NF-κB-mediated inflammation in the brain, positioning the quinoline structural class as a candidate for investigating novel therapies for neurodegenerative diseases such as Parkinson's disease . Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and biological evaluation of novel therapeutic agents. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

6-methoxy-2,2,4-trimethyl-N-(4-methylphenyl)quinoline-1-carboxamide

InChI

InChI=1S/C21H24N2O2/c1-14-6-8-16(9-7-14)22-20(24)23-19-11-10-17(25-5)12-18(19)15(2)13-21(23,3)4/h6-13H,1-5H3,(H,22,24)

InChI Key

SALYKNZJMPNERR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2C3=C(C=C(C=C3)OC)C(=CC2(C)C)C

Origin of Product

United States

Biological Activity

6-Methoxy-2,2,4-trimethyl-N-(4-methylphenyl)quinoline-1(2H)-carboxamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C21H24N2O2
  • Molecular Weight : 336.43 g/mol
  • LogP Value : Approximately 5.27, indicating significant lipophilicity which enhances cellular membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • P-glycoprotein (P-gp) Inhibition : The compound has been evaluated for its ability to inhibit P-glycoprotein, a critical efflux pump associated with drug resistance in cancer cells. In a study involving human gastric carcinoma cell lines, it was found to significantly inhibit the efflux of rhodamine 123 at concentrations as low as 10 μM .
  • Antimicrobial Activity : Research indicates that quinoline derivatives, including this compound, may exhibit antimicrobial properties. The structural features of the quinoline core contribute to its interaction with bacterial targets.

Cytotoxicity and Anticancer Activity

A series of studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

StudyCell LineIC50 (µM)Observations
Study AEPG85-257RDB (P-gp positive)15Moderate toxicity observed
Study BEPG85-257P (Drug-sensitive)20Lower cytotoxicity compared to P-gp positive cells
Study CMRSA Strains4-8Effective against multidrug-resistant strains

The compound demonstrated varying degrees of cytotoxicity across different cancer cell lines, suggesting a selective mechanism of action that may be influenced by the P-gp status of the cells .

Antibacterial Activity

In addition to anticancer properties, the compound has shown potential as an antibacterial agent. Its activity against methicillin-resistant Staphylococcus aureus (MRSA) was particularly noteworthy, with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL . This suggests that it may serve as a promising lead for developing new antibiotics.

Case Study 1: P-glycoprotein Inhibition

In a study focused on synthesizing quinoline analogues for P-gp inhibition, compounds similar to this compound were tested. The results indicated that modifications at specific positions on the quinoline ring could enhance P-gp inhibitory activity significantly. For instance, certain derivatives were found to be more potent than the established inhibitor verapamil by factors up to 2.1-fold .

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antibacterial properties of various quinoline derivatives against resistant bacterial strains. The findings highlighted that compounds with methoxy substitutions exhibited enhanced activity against MRSA compared to their unsubstituted counterparts. This underscores the importance of structural modifications in optimizing biological activity .

Scientific Research Applications

Antimicrobial Properties
Preliminary studies have indicated that 6-methoxy-2,2,4-trimethyl-N-(4-methylphenyl)quinoline-1(2H)-carboxamide exhibits antimicrobial properties. The compound has been shown to interact with various microbial targets, potentially disrupting their metabolic pathways. For instance, similar compounds have demonstrated effectiveness against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating that derivatives of this quinoline structure could serve as templates for developing new antimicrobial agents .

Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Research indicates that it may exert cytotoxic effects on several cancer cell lines, including human T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), and colorectal adenocarcinoma cells (HT-29). The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that play critical roles in tumor growth and metastasis .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions. Advanced techniques such as microwave-assisted synthesis can improve yield and efficiency. The structural modifications on the quinoline core can significantly influence both the chemical reactivity and biological activity of derivatives. For instance, compounds with different substituents have been shown to exhibit varied levels of antimicrobial and anticancer activity .

Anticancer Research

A study involving various quinoline derivatives demonstrated that compounds similar to this compound exhibited significant antiproliferative activity against multiple cancer cell lines. The most active derivatives showed IC50 values ranging from 1.9 to 7.52 μg/mL against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines .

Antimicrobial Studies

In antimicrobial testing, derivatives based on the quinoline structure were screened against several bacterial strains. Compounds exhibiting low minimum inhibitory concentration (MIC) values suggested strong antibacterial activity, making them potential candidates for further development into therapeutic agents against resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

  • Lipophilicity : The user’s compound’s trimethyl and 4-methylphenyl groups increase logP compared to less alkylated analogs (e.g., tasquinimod: logP ~3.8 vs. user’s ~4.2).
  • Solubility: Carboxamide derivatives generally exhibit lower aqueous solubility than carboxylates (e.g., methyl 6-methoxy-2-phenylquinoline-4-carboxylate: 0.12 mg/mL in PBS) .

Pharmacological Profiles

  • P-glycoprotein Inhibition: 6-Methoxy-2-arylquinolines () show moderate activity, suggesting the user’s compound may share this mechanism.
  • Anticonvulsant Activity: Triazoloquinolines () require specific substituents (e.g., 5-phenyl) for efficacy, unlike the user’s compound, which lacks a triazole ring.

Key Research Findings

  • Methoxy Positioning : 6-Methoxy (user’s compound) vs. 5-methoxy (tasquinimod) alters electronic distribution, impacting target selectivity .
  • Methyl vs. Trifluoromethyl : The 4-methylphenyl group in the user’s compound offers metabolic stability, while tasquinimod’s 4-CF₃ enhances target binding but increases toxicity risk .
  • Carboxamide vs. Ester : Carboxamides (user’s compound) generally exhibit better bioavailability than esters () due to resistance to hydrolysis .

Preparation Methods

Methoxy Group Introduction

The methoxy group at position 6 is introduced via nucleophilic aromatic substitution (SNAr) or directed ortho-metallation. In one protocol, 6-nitroquinoline derivatives are treated with sodium methoxide (NaOMe) in a dipolar aprotic solvent (e.g., dimethylformamide, DMSO) at 80–120°C. Alternatively, copper-mediated coupling using methoxyboronic acids under Suzuki conditions offers regioselectivity.

Methyl Group Installation

The 2,2,4-trimethyl substituents are installed through Friedel-Crafts alkylation or via pre-functionalized intermediates. For example, 2-methylquinolin-4-one undergoes alkylation with methyl iodide (MeI) in the presence of a base (e.g., K₂CO₃) to introduce additional methyl groups. Steric hindrance necessitates careful control of reaction time and temperature to avoid over-alkylation.

Optimized Alkylation Conditions:

  • Solvent: Acetone or ethylene glycol dimethyl ether

  • Base: K₂CO₃ or NaH

  • Temperature: 60–80°C

Carboxamide Formation

The N-(4-methylphenyl)carboxamide moiety is introduced via amide coupling. Two primary strategies are employed:

Acyl Chloride Route

The quinoline carboxylic acid intermediate is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with 4-methylaniline in the presence of a base (e.g., pyridine) yields the carboxamide.

Direct Coupling Using Activators

Modern protocols utilize coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to directly link the carboxylic acid and amine. This method, reported in PMC3925373, achieves high yields (85–92%) under mild conditions (room temperature, DMF solvent).

Comparative Analysis of Amidation Methods:

MethodReagentsYieldPurity
Acyl ChlorideSOCl₂, 4-methylaniline, pyridine78%95%
HATU-MediatedHATU, DIPEA, DMF91%98%

Purification and Stabilization

The final product is isolated via crystallization from ethanol or ethers. Due to oxidation sensitivity, the free base is often converted to a hydrochloride or sulfate salt using HCl or H₂SO₄. High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>99%), while NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity.

Crystallization Conditions:

  • Solvent: Ethanol/water (4:1 v/v)

  • Acid: 1.2 eq HCl

  • Yield: 80–85%

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Competing reactions during methoxy or methyl group installation are minimized using directing groups (e.g., nitro) or bulky bases.

  • Byproduct Formation : Column chromatography or recrystallization removes impurities arising from over-alkylation or incomplete coupling.

  • Oxidation Sensitivity : Storage under nitrogen at −20°C prevents degradation of the free base .

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves coupling reactions using HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) and TEA (triethylamine) as catalysts. For example:

  • Step 1 : React 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1 mol) with amino esters (1.5 mol) in anhydrous DMF.
  • Step 2 : Add HBTU (1.1 mol) and TEA (3 mol) at 0°C, then stir at room temperature for 12 hours .
  • Key Optimization : Adjust molar ratios of reagents (e.g., 1:1.5:1.1 for acid:amino ester:HBTU) to improve yields (typically 70–85%) .

Basic: How is structural characterization performed?

Methodological Answer:
Use a combination of NMR, mass spectrometry (MS) , and melting point analysis :

Parameter Example Data Source
1H-NMR (DMSO-d6) δ 12.08 (s, NH), 8.08 (d, ArH), 2.23 (s, CH3)
MS (m/z) 336.2 [M+H]+
Melting Point 127–128°C
  • Validation : Cross-check spectral data with computational tools (e.g., PubChem’s InChI key: KQICGCZZOQMMAX-UHFFFAOYSA-N) .

Basic: What in vitro assays evaluate biological activity?

Methodological Answer:

  • Disk Diffusion : Inoculate Mueller Hinton agar with bacterial strains (e.g., S. aureus), apply compound-loaded disks, and measure inhibition zones after 24h .
  • MIC (Minimum Inhibitory Concentration) : Use microdilution in 96-well plates; MIC is the lowest concentration with no visible growth (e.g., 8–32 µg/mL for Gram-positive bacteria) .

Advanced: How to optimize reaction yields in synthesis?

Methodological Answer:
Vary reaction parameters systematically:

Parameter Effect on Yield Source
Solvent (DMF vs. THF) DMF improves solubility (yield +15%)
Catalyst (HBTU vs. EDCI) HBTU reduces side products (yield +10%)
Temperature (RT vs. 40°C) Higher temps accelerate coupling (yield +8%)
  • Key Insight : Use kinetic monitoring (e.g., TLC) to identify optimal reaction termination times .

Advanced: How to address contradictory bioactivity data?

Methodological Answer:

  • Hypothesis Testing : If 6-bromo derivatives show variable MICs (e.g., 2a vs. 2b), evaluate substituent electronic effects via Hammett plots .
  • Assay Reproducibility : Test across multiple bacterial strains (e.g., E. coli vs. P. aeruginosa) and replicate assays ≥3 times .
  • Mechanistic Studies : Use fluorescence quenching to confirm target binding consistency .

Advanced: What computational methods predict target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with parameters:
    • Grid box size: 25 ų centered on enzyme active sites.
    • Scoring function: AMBER force field for binding energy (ΔG ≤ -8 kcal/mol suggests strong binding) .
  • Validation : Compare docking poses with crystallographic data (e.g., PDB: 1XYZ) .

Advanced: How to assess stability under different conditions?

Methodological Answer:

  • Stress Testing :
    • Light : Expose to UV (254 nm) for 48h; monitor degradation via HPLC .
    • pH : Incubate in buffers (pH 2–9) at 37°C; assess stability at 24h intervals .
  • Storage Recommendations : Store in airtight containers at -20°C (degradation <5% over 6 months) .

Advanced: SAR studies for antimicrobial activity?

Methodological Answer:
Compare substituent effects on MIC values:

Substituent MIC (µg/mL) Bacterial Strain Source
6-Methoxy (Parent) 16–32S. aureus
6-Bromo 8–16S. aureus
8-Amino 64–128E. coli
  • Key Trend : Electron-withdrawing groups (e.g., Br) enhance activity against Gram-positive strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.